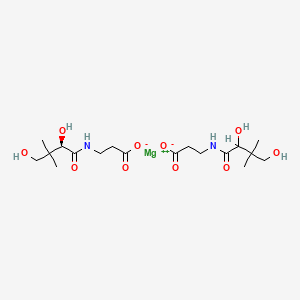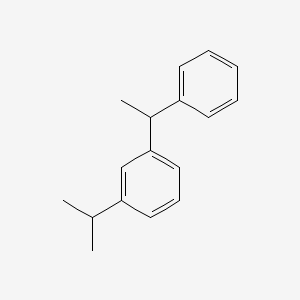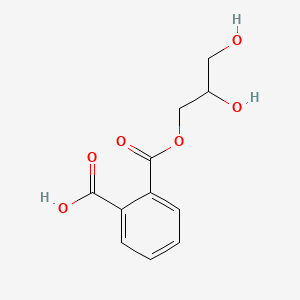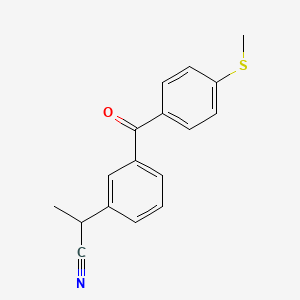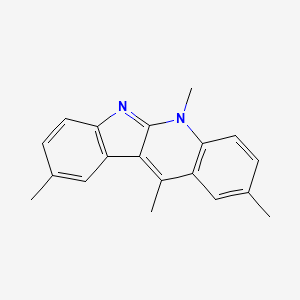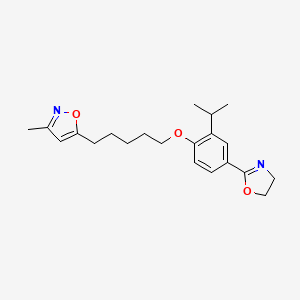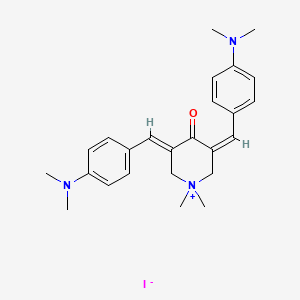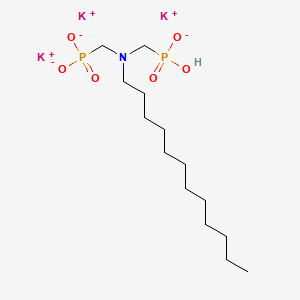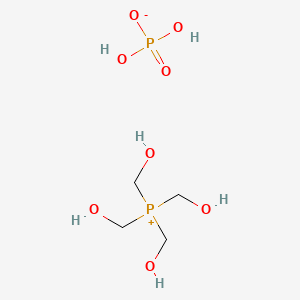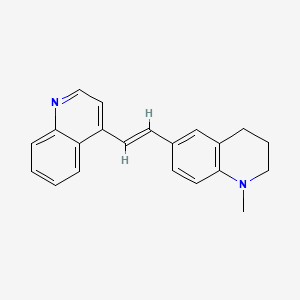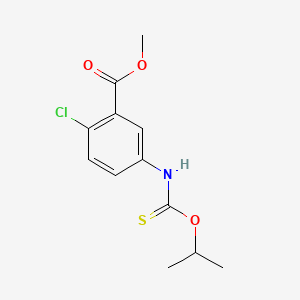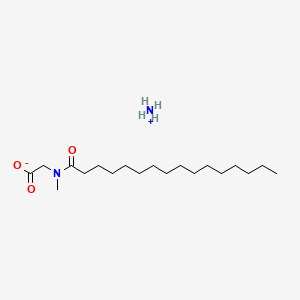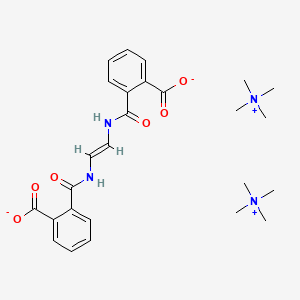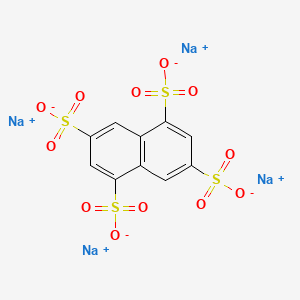
Tetrasodium naphthalene-1,3,5,7-tetrasulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasodium naphthalene-1,3,5,7-tetrasulphonate is a chemical compound with the molecular formula C10H4Na4O12S4. It is a tetrasulfonated derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is known for its high solubility in water and its use in various industrial and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrasodium naphthalene-1,3,5,7-tetrasulphonate can be synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the tetrasodium salt. The reaction conditions typically include elevated temperatures and controlled addition of reagents to ensure complete sulfonation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where naphthalene is continuously fed and reacted with sulfuric acid. The resulting sulfonated product is then neutralized with sodium hydroxide, filtered, and purified to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrasodium naphthalene-1,3,5,7-tetrasulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,3,5,7-tetrasulfonic acid.
Reduction: Reduction reactions can convert the sulfonate groups to sulfonic acids.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Naphthalene-1,3,5,7-tetrasulfonic acid.
Reduction: Naphthalene derivatives with reduced sulfonate groups.
Substitution: Various naphthalene derivatives with different functional groups replacing the sulfonate groups.
Wissenschaftliche Forschungsanwendungen
Tetrasodium naphthalene-1,3,5,7-tetrasulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and as a dispersing agent in various formulations.
Wirkmechanismus
The mechanism of action of tetrasodium naphthalene-1,3,5,7-tetrasulphonate involves its interaction with molecular targets through its sulfonate groups. These groups can form ionic bonds with positively charged sites on proteins and other biomolecules, affecting their structure and function. The pathways involved include binding to enzymes and receptors, altering their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrasodium naphthalene-1,3,6,8-tetrasulphonate
- Tetrasodium naphthalene-2,4,6,8-tetrasulphonate
- Tetrasodium naphthalene-1,2,3,4-tetrasulphonate
Uniqueness
Tetrasodium naphthalene-1,3,5,7-tetrasulphonate is unique due to its specific sulfonation pattern, which imparts distinct chemical and physical properties. This pattern affects its solubility, reactivity, and interaction with other molecules, making it suitable for specific applications that other tetrasulfonated naphthalene derivatives may not fulfill.
Eigenschaften
CAS-Nummer |
25779-05-9 |
|---|---|
Molekularformel |
C10H4Na4O12S4 |
Molekulargewicht |
536.4 g/mol |
IUPAC-Name |
tetrasodium;naphthalene-1,3,5,7-tetrasulfonate |
InChI |
InChI=1S/C10H8O12S4.4Na/c11-23(12,13)5-1-7-8(10(3-5)26(20,21)22)2-6(24(14,15)16)4-9(7)25(17,18)19;;;;/h1-4H,(H,11,12,13)(H,14,15,16)(H,17,18,19)(H,20,21,22);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
LLRBXZUIOCTLSN-UHFFFAOYSA-J |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


